Dihydropinosylvin

Descripción general

Descripción

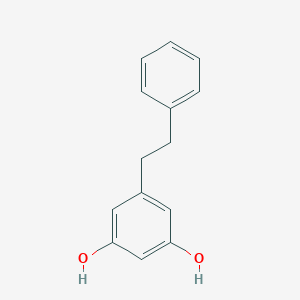

La dihidropinosilvina es un miembro de la clase de los resorcinoles, que lleva un sustituyente 2-feniletil adicional en la posición 5. Es un derivado del difeniletano y es conocido por su papel como metabolito vegetal e inhibidor de la tirosinasa . El compuesto se encuentra en varias especies de plantas, como el pino silvestre (Pinus sylvestris) y Stemona collinsae .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La dihidropinosilvina puede sintetizarse mediante síntesis química y fermentación microbiana. Una ruta sintética común implica el uso de 3,5-dimetoxi-benzaldehído como material de partida . Las condiciones de reacción suelen implicar el uso de catalizadores y ajustes específicos de temperatura y presión para facilitar la formación de dihidropinosilvina.

Métodos de producción industrial

La producción industrial de dihidropinosilvina a menudo se basa en la síntesis química debido a su eficiencia. Este método puede ser más contaminante para el medio ambiente . La fermentación microbiana es un método alternativo que es más respetuoso con el medio ambiente, pero puede requerir configuraciones más complejas y tiempos de reacción más largos .

Análisis De Reacciones Químicas

Tipos de reacciones

La dihidropinosilvina experimenta diversas reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Estas reacciones están facilitadas por diferentes reactivos y condiciones.

Reactivos y condiciones comunes

Oxidación: Se pueden usar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno para oxidar la dihidropinosilvina.

Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se usan para reducir la dihidropinosilvina.

Sustitución: Las reacciones de sustitución a menudo involucran agentes halogenantes o nucleófilos para reemplazar grupos funcionales específicos en la molécula de dihidropinosilvina.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede resultar en la formación de alcoholes o alcanos.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Dihydropinosylvin exhibits various biological activities that make it a candidate for therapeutic applications:

- Antioxidant Properties : Research indicates that this compound has strong antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in developing treatments for diseases related to oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Similar to its parent compound pinosylvin, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

- Anticancer Activity : this compound has been investigated for its antiproliferative effects on various cancer cell lines. For instance, it exhibited significant cytotoxicity against colorectal cancer cells, with IC50 values indicating effective inhibition of cell growth. The mechanism involves inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy .

- Nematicidal Activity : this compound has shown efficacy against plant-parasitic nematodes. It acts as a nematicide by immobilizing nematodes and disrupting their developmental stages. This property is particularly valuable in sustainable agriculture as an alternative to synthetic pesticides .

Agricultural Applications

The agricultural sector benefits from this compound's biological activities:

- Plant Defense Mechanism : this compound plays a role in the defense response of plants against pathogens. It is produced in response to biotic stressors like fungal infections, enhancing the plant's resistance to pests and diseases .

- Biopesticide Development : Given its nematicidal properties, this compound can be utilized in developing natural biopesticides. This application aligns with the increasing demand for environmentally friendly agricultural practices .

Biochemical Applications

In biochemical research, this compound serves as a valuable compound:

- Metabolomics Studies : this compound is used as a reference compound in metabolomics studies to understand the metabolic pathways of stilbenes in plants. Its presence helps elucidate the biosynthesis of related compounds under various environmental conditions .

- Cell Culture Systems : The production of this compound through plant cell cultures offers a sustainable method for generating high-value secondary metabolites. This approach allows for controlled production conditions and can lead to enhanced yields of bioactive compounds .

Table 1: Summary of Biological Activities of this compound

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of this compound on Caco-2 and HT-29 colorectal cancer cell lines:

- The IC50 values were determined as follows:

- Caco-2: 73.9 ± 13.8 μM

- HT-29: 96.7 ± 6.7 μM

The study concluded that this compound effectively induces apoptosis and arrests the cell cycle at specific phases, highlighting its potential as an anticancer agent .

Mecanismo De Acción

La dihidropinosilvina ejerce sus efectos principalmente a través de su papel como inhibidor de la tirosinasa. La tirosinasa es una enzima que cataliza la oxidación de fenoles, como la tirosina, y está muy extendida en plantas y animales . Al inhibir la tirosinasa, la dihidropinosilvina puede interferir con la producción de melanina y otros compuestos fenólicos . Este mecanismo es particularmente relevante en sus aplicaciones en medicina y cosméticos.

Comparación Con Compuestos Similares

Compuestos similares

Éter metílico de dihidropinosilvina: Un derivado metilado de la dihidropinosilvina.

Éter monometílico de pinosilvina: Otro derivado metilado con una estructura ligeramente diferente.

Singularidad

La dihidropinosilvina es única debido a su estructura específica, que incluye el sustituyente 2-feniletil en la posición 5. Esta característica estructural contribuye a sus distintas propiedades químicas y actividades biológicas, diferenciándola de otros compuestos similares .

Actividad Biológica

Dihydropinosylvin (DHP) is a naturally occurring stilbene derivative primarily found in certain pine species. This compound has garnered attention for its diverse biological activities, including antioxidant, antimicrobial, and nematicidal properties. The following sections will detail the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is structurally related to pinosylvin, featuring a hydroxyl group that enhances its reactivity and biological efficacy. Its molecular formula is C_15H_14O_3, and it is characterized by the presence of a phenolic structure that contributes to its antioxidant capabilities.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Studies have demonstrated its ability to scavenge free radicals effectively.

Key Findings:

- DPPH Radical Scavenging : DHP showed an IC50 value of 71.1 μg/mL in DPPH assays, indicating strong radical scavenging activity compared to other plant extracts .

- Reducing Power : In reducing power assays, DHP demonstrated a concentration-dependent increase in reducing capacity, which is indicative of its potential to act as an electron donor in redox reactions .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against various pathogens, including bacteria and fungi.

Case Studies:

- Bacterial Inhibition : DHP was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that DHP produced inhibition zones comparable to standard antibiotics .

- Fungal Activity : In antifungal assays, DHP exhibited notable activity against Candida albicans, with significant inhibition of fungal growth observed at concentrations as low as 0.5 mg/mL .

Nematicidal Activity

This compound has shown promising results in nematicidal applications, particularly against the pine wood nematode (Bursaphelenchus xylophilus).

Research Findings:

- In vitro studies revealed that extracts containing DHP immobilized 100% of adult nematodes and 66.7% of juvenile nematodes within 24 hours at a concentration of 120 µg/mL .

- The compound's effectiveness varies with the developmental stage of the nematodes; it was found to be more toxic to juveniles than adults .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

5-(2-phenylethyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-13-8-12(9-14(16)10-13)7-6-11-4-2-1-3-5-11/h1-5,8-10,15-16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBYHULIXFIJAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331915 | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14531-52-3 | |

| Record name | Dihydropinosylvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14531-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydropinosylvin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.